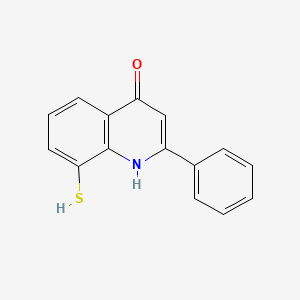

![molecular formula C18H19NO4 B2986510 2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid CAS No. 856294-07-0](/img/structure/B2986510.png)

2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

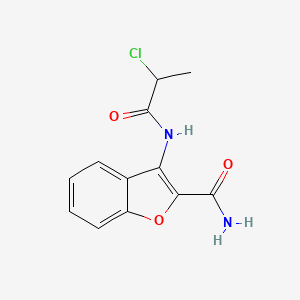

“2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid” is a compound with the molecular weight of 313.35 . It is also known by its IUPAC name "(2R)-2- { [ (benzyloxy)carbonyl]amino}-4-phenylbutanoic acid" .

Molecular Structure Analysis

The molecular formula of “2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid” is C18H19NO4 . The monoisotopic mass is 313.131409 Da .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry room .Scientific Research Applications

Quantum Computational and Spectroscopic Studies

Research has shown that 2-phenylbutanoic acid (2PBA) and its derivatives, including 2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid, have been analyzed through density functional theory (DFT) calculations and experimental spectroscopy. These compounds exhibit promising nonlinear optical (NLO) properties and have been studied for their potential in drug identification through molecular docking methods, showcasing their relevance in the development of novel pharmaceuticals (Raajaraman, Sheela, & Muthu, 2019).

Biological Production and Metabolic Engineering

The compound has indirect relevance through its structural similarities with substances like malic acid, which has seen advancements in biological production for industrial applications in the food, chemicals, and pharmaceutical industries. This highlights the potential for metabolic engineering to enhance production processes of structurally related compounds, offering insights into sustainable manufacturing practices (Dai et al., 2018).

Biotechnological Routes for Green Chemicals

Additionally, studies on compounds like 2-hydroxyisobutyric acid (2-HIBA), which share functional groups with 2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid, provide insights into biotechnological routes for producing green chemicals. Discoveries in bioisomerization reactions and bioplastic precursors emphasize the compound's potential as a building block for sustainable polymer synthesis (Rohwerder & Müller, 2010).

Metal-Organic Frameworks (MOFs) and Chemical Synthesis

The versatility of 2-{[(benzyloxy)carbonyl]amino}-2-phenylbutanoic acid extends to its potential use in constructing metal-organic frameworks (MOFs), where similar compounds have been utilized as building blocks. These applications demonstrate the compound's role in facilitating postsynthetic modifications, enabling the creation of materials with tailored functionalities (Wang, Tanabe, & Cohen, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .

Mode of Action

It’s worth noting that benzylic compounds often undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, which can subsequently alter its interaction with its targets .

Biochemical Pathways

Benzylic compounds are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

2-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-2-18(16(20)21,15-11-7-4-8-12-15)19-17(22)23-13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFSEMHIQVBPOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)

![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)